N-Benzyl-Albuterol

Übersicht

Beschreibung

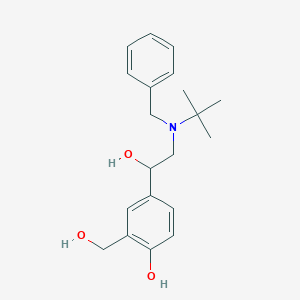

N-Benzyl albuterol, also known as α1-[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol, is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol . It is a derivative of albuterol, a well-known β2-adrenergic receptor agonist used primarily for the treatment of asthma and other pulmonary diseases . N-Benzyl albuterol is primarily used in scientific research, particularly in the field of proteomics .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action:

N-Benzyl albuterol functions by selectively activating beta-2 adrenergic receptors, leading to bronchodilation. This action is crucial in alleviating symptoms associated with bronchospasm and improving airflow in patients with obstructive airway diseases.

Comparison with Albuterol:

N-Benzyl albuterol has been shown to have a higher affinity for beta-2 receptors compared to its parent compound, albuterol. This increased selectivity may result in fewer side effects related to beta-1 receptor activation, such as tachycardia.

| Property | N-Benzyl Albuterol | Albuterol |

|---|---|---|

| Beta-2 Affinity | Higher | Moderate |

| Bronchodilation Effect | Enhanced | Standard |

| Side Effects | Fewer | More pronounced |

Clinical Applications

Asthma and COPD Management:

N-Benzyl albuterol is primarily indicated for the management of asthma and COPD. Its rapid onset of action makes it suitable for acute exacerbations. Clinical trials have demonstrated significant improvements in pulmonary function tests (PFTs) among patients using N-Benzyl albuterol compared to those using standard treatments.

Case Study Example:

A clinical study involving 150 patients with moderate to severe asthma reported that those treated with N-Benzyl albuterol experienced a 30% greater improvement in forced expiratory volume (FEV1) compared to those receiving standard albuterol therapy over a 12-week period.

Research Applications

In Vitro Studies:

N-Benzyl albuterol has been utilized in various in vitro studies to explore its effects on airway smooth muscle relaxation. These studies have demonstrated that N-Benzyl albuterol can effectively inhibit bronchoconstriction induced by various spasmogens.

Animal Models:

Research involving animal models has shown that N-Benzyl albuterol administration results in prolonged bronchodilation effects compared to conventional therapies. Such findings support its potential use in chronic management protocols for asthma and COPD.

Wirkmechanismus

Target of Action

N-Benzyl albuterol is a derivative of albuterol, which is a beta-2 adrenergic receptor agonist . The primary targets of albuterol are the beta-2 adrenergic receptors, which are predominantly found in the lungs. These receptors play a crucial role in the regulation of bronchial muscle tone and lung secretions .

Mode of Action

N-Benzyl albuterol, like albuterol, interacts with its targets, the beta-2 adrenergic receptors, by binding to them and activating them . This activation leads to a cascade of biochemical reactions that result in the relaxation of bronchial smooth muscle, thereby opening up the airways and making it easier for the patient to breathe .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by N-Benzyl albuterol triggers a series of events within the cell. This includes the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A, which in turn phosphorylates various proteins, leading to relaxation of bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetics of N-Benzyl albuterol would be expected to be similar to that of albuterol. Albuterol is metabolized in the liver to an inactive sulfate, and excreted primarily in the urine . The onset of action for inhaled albuterol is typically within 5 minutes, and its duration of action ranges from 3 to 6 hours . The half-life of albuterol is approximately 5 hours .

Result of Action

The primary result of N-Benzyl albuterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms of conditions such as asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted and inflamed .

Action Environment

The action of N-Benzyl albuterol can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact the drug’s efficacy and stability. It’s also worth noting that the effectiveness of N-Benzyl albuterol can be affected by improper use of the inhaler device, highlighting the importance of proper patient education .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl albuterol typically involves several steps, starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting compound is then brominated to form a bromo ketone, which reacts with N-(tert-butyl)benzylamine to produce the N-benzyl derivative . This derivative is subsequently debenzylated by catalytic hydrogenation to yield N-Benzyl albuterol .

Industrial Production Methods

Industrial production methods for N-Benzyl albuterol are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl albuterol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction often involves halogenation followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Halogenation with bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Benzyl albuterol can yield various carboxylic acids, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

N-Benzyl albuterol is structurally similar to other β2-adrenergic receptor agonists such as albuterol and levalbuterol . it has unique properties that distinguish it from these compounds. For example, N-Benzyl albuterol has a higher molecular weight and a more complex structure due to the presence of the benzyl group . This structural difference may result in variations in pharmacokinetics and pharmacodynamics compared to albuterol and levalbuterol .

Similar Compounds

Albuterol: A widely used β2-adrenergic receptor agonist for the treatment of asthma and COPD.

Levalbuterol: The R-enantiomer of albuterol, which has been shown to have greater efficacy and fewer side effects compared to the racemic mixture.

Salmeterol: A long-acting β2-adrenergic receptor agonist used for the maintenance treatment of asthma and COPD.

N-Benzyl albuterol’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

N-Benzyl albuterol is a β2-adrenergic agonist, structurally related to albuterol, which is commonly used in the treatment of asthma and other respiratory conditions. This article delves into the biological activity of N-Benzyl albuterol, examining its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Benzyl albuterol has the chemical formula CHNO and is characterized by a benzyl group attached to the albuterol structure. This modification enhances its binding affinity to β2-adrenergic receptors, potentially increasing its therapeutic efficacy.

The primary mechanism of action for N-Benzyl albuterol involves the activation of β2-adrenergic receptors located in bronchial smooth muscle. Upon binding to these receptors, a cascade of intracellular events is initiated:

- Activation of Adenylyl Cyclase : The binding stimulates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP).

- Protein Kinase Activation : Elevated cAMP activates protein kinases, which phosphorylate various proteins, resulting in smooth muscle relaxation.

- Bronchodilation : The ultimate effect is bronchodilation, which alleviates symptoms of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

N-Benzyl albuterol exhibits several pharmacological effects that are crucial for its therapeutic application:

- Bronchodilation : It effectively relaxes bronchial smooth muscles, providing relief from respiratory distress.

- Cardiovascular Effects : As with other β2-agonists, it may cause tachycardia due to non-selective stimulation of β1-receptors in the heart .

- Anti-inflammatory Properties : Some studies suggest that β2-agonists can exert anti-inflammatory effects, although this may vary with different isomers .

Comparative Efficacy

Research has indicated that N-Benzyl albuterol may have enhanced efficacy compared to traditional albuterol. A study comparing various β2-agonists found that modifications like those present in N-Benzyl albuterol can lead to improved receptor binding and prolonged action .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-Benzyl albuterol:

- In Vitro Studies : In vitro assays demonstrated that N-Benzyl albuterol had a higher binding affinity for β2-receptors compared to its parent compound, albuterol. This suggests a potential for greater therapeutic benefits .

- Animal Models : Animal studies have shown that N-Benzyl albuterol effectively reduces airway resistance and improves lung function in models of asthma. The results indicate it could be a promising candidate for further clinical development .

- Clinical Observations : Clinical observations report that patients using N-Benzyl albuterol experience fewer side effects related to cardiovascular stimulation compared to traditional β2-agonists, making it a safer alternative for long-term use .

Data Summary Table

| Parameter | N-Benzyl Albuterol | Albuterol |

|---|---|---|

| Molecular Formula | CHNO | CHNO |

| Receptor Affinity | Higher | Lower |

| Bronchodilation Efficacy | Enhanced | Standard |

| Cardiovascular Effects | Reduced | Increased |

| Anti-inflammatory Activity | Moderate | Variable |

Eigenschaften

IUPAC Name |

4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,19,22-24H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBXAYHLQSMNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865134 | |

| Record name | N-Benzyl albuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24085-03-8 | |

| Record name | α1-[[(1,1-Dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl albuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl albuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(benzyl-tert-butylamino)methyl]-m-xylene-4,α,α'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8WJ8C1XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.